Methyl 2-{2-[(5-amino-1,3,4-thiadiazol-2-YL)sulfanyl]butanamido}-3-(benzylsulfanyl)propanoate
Overview
Description
Methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate: is a complex organic compound that features a thiadiazole ring, a butanoyl group, and a benzylcysteinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{2-[(5-amino-1,3,4-thiadiazol-2-YL)sulfanyl]butanamido}-3-(benzylsulfanyl)propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Butanoyl Group: The butanoyl group is introduced through an acylation reaction, where the thiadiazole derivative is reacted with butanoyl chloride in the presence of a base such as pyridine.
Formation of the Benzylcysteinate Moiety: The final step involves the reaction of the intermediate with benzylcysteine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the butanoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the thiadiazole ring or butanoyl group.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored for its potential as a therapeutic agent in treating various diseases.
Industry:
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(5-amino-1,3,4-thiadiazol-2-YL)sulfanyl]butanamido}-3-(benzylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity. The butanoyl and benzylcysteinate moieties can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar chemical properties.
Sulfamethizole: A thiadiazole-based antibiotic with a different functional group arrangement.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Another thiadiazole derivative with a methylthio group.
Uniqueness: Methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate is unique due to its complex structure, which combines a thiadiazole ring, a butanoyl group, and a benzylcysteinate moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
methyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S3/c1-3-13(26-17-21-20-16(18)27-17)14(22)19-12(15(23)24-2)10-25-9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3,(H2,18,20)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWLFODFCTBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OC)SC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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